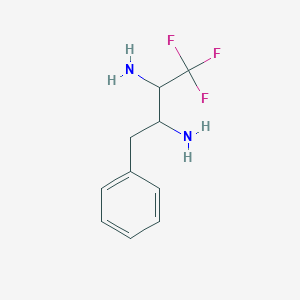

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine

Description

Properties

IUPAC Name |

1,1,1-trifluoro-4-phenylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVAVUSJVMSJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine: A Prospective Analysis for Advanced Drug Discovery

Executive Summary: This document provides a comprehensive technical guide on 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine, a compound of significant interest for medicinal chemistry and drug development. An initial survey of publicly available scientific literature and chemical databases indicates that this molecule is a novel or sparsely documented entity.[1] Consequently, this guide is structured as a prospective analysis, leveraging first principles of chemical structure, stereochemistry, and reactivity, supported by data from analogous compounds. It is intended to serve as a foundational roadmap for researchers and drug development professionals, outlining the rationale for its synthesis, proposed methodologies for its characterization, and a forward-looking perspective on its potential therapeutic applications. We will explore its molecular architecture, delve into its complex stereochemical nature, propose viable synthetic pathways, and establish a comprehensive framework for its analytical characterization and evaluation as a potential drug candidate.

Molecular Blueprint and Rationale for Interest

The unique structural arrangement of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine presents a compelling scaffold for medicinal chemistry. Its molecular formula is C₁₀H₁₃F₃N₂ and it has a monoisotopic mass of approximately 218.10 Da.[1] The structure integrates three key functional motifs: a vicinal diamine, a terminal trifluoromethyl group, and a phenylpropyl backbone. This combination is not accidental but rather a deliberate convergence of functionalities known to impart favorable pharmacological properties.

Table 1: Core Physicochemical Properties (Predicted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃F₃N₂ | PubChem[1] |

| Monoisotopic Mass | 218.10309 Da | PubChem[1] |

| Predicted XlogP | 1.5 | PubChem[1] |

| InChIKey | QVVAVUSJVMSJQJ-UHFFFAOYSA-N | PubChem[1] |

The strategic incorporation of fluorine is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic profile.[2] Its strong electron-withdrawing nature can significantly lower the pKa of the proximal vicinal diamines, influencing their ionization state at physiological pH and potentially enhancing interactions with biological targets.[3] Furthermore, the CF₃ group often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life.[3][4] This strategic fluorination can productively influence a molecule's intrinsic potency, membrane permeability, and overall pharmacokinetic properties.[3]

The vicinal diamine moiety is a well-established pharmacophore found in numerous biologically active compounds and serves as a versatile anchor for binding to protein targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The phenyl group provides a hydrophobic region for engaging with nonpolar pockets in target proteins and is a common feature in agents targeting the central nervous system.

The Stereochemical Landscape: A World of Isomers

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine possesses two stereogenic centers at the C2 and C3 positions of the butane chain. This structural feature gives rise to a total of four possible stereoisomers.[5] These consist of two pairs of enantiomers (non-superimposable mirror images) and their corresponding diastereomers (stereoisomers that are not mirror images).[6]

It is a fundamental principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicological profiles.[6] Therefore, the stereoselective synthesis and individual evaluation of each isomer are critical for any drug development program involving this scaffold. The four isomers are: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the second pair.

Caption: Stereochemical relationships of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine isomers.

Proposed Synthetic Strategies and Methodologies

As this compound is not commercially available, a robust and stereocontrolled synthesis is the first critical step. Below is a proposed synthetic workflow, designed to be adaptable for achieving specific stereoisomers. This strategy begins with a known or readily accessible precursor, 1,1,1-Trifluoro-4-phenyl-2-butanone.[7]

Caption: Proposed asymmetric synthesis workflow for a single stereoisomer.

Exemplar Protocol: Asymmetric Synthesis of a (2R,3R)-Stereoisomer (Hypothetical)

This protocol is a conceptual framework. The choice of catalysts, reagents, and conditions would require empirical optimization.

Step 1: Asymmetric α-Aminoxylation of 1,1,1-Trifluoro-4-phenyl-2-butanone

-

Rationale: This step aims to install the first amine (as a protected hydroxylamine) and set the first stereocenter (C3) with high enantioselectivity using organocatalysis. L-proline is a well-established catalyst for such transformations.

-

System Preparation: A flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere is charged with 1,1,1-Trifluoro-4-phenyl-2-butanone (1.0 eq) and anhydrous solvent (e.g., DMSO or CH₂Cl₂).

-

Catalyst Addition: L-proline (0.2 eq) is added, and the mixture is stirred at room temperature until dissolution.

-

Reagent Addition: The flask is cooled to 0°C. A solution of nitrosobenzene (1.1 eq) in the same anhydrous solvent is added dropwise over 30 minutes. The dropwise addition is crucial to control the reaction exotherm and minimize side-product formation.

-

Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up & Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the α-amino-β-hydroxy ketone intermediate.

Step 2: Diastereoselective Reductive Amination

-

Rationale: This step introduces the second amine at the C2 position. The stereochemical outcome is directed by the existing stereocenter at C3 and the choice of reducing agent. A bulky reducing agent may favor a specific diastereomer.

-

Imine Formation: The purified intermediate from Step 1 (1.0 eq) is dissolved in anhydrous methanol. An amine source, such as O-benzylhydroxylamine hydrochloride (1.2 eq), and a mild acid catalyst (e.g., acetic acid) are added. The mixture is stirred at room temperature for 2-4 hours to form the corresponding oxime ether.

-

Reduction: The reaction is cooled to 0°C. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), is added portion-wise. NaBH₃CN is chosen for its selectivity in reducing imines in the presence of ketones.

-

Reaction & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by the slow addition of 1M HCl.

-

Purification: The solvent is removed in vacuo. The residue is redissolved in water and basified with 1M NaOH. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. Final purification via chromatography or crystallization should yield the desired protected diamine. Subsequent deprotection (e.g., hydrogenolysis for benzyl groups) would yield the final product.

Framework for Physicochemical and Spectroscopic Characterization

Once synthesized, a rigorous characterization is mandatory to confirm the structure, purity, and stereochemistry of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine.

Table 2: Analytical Characterization Roadmap

| Analysis Type | Purpose | Expected Key Features |

|---|---|---|

| ¹H NMR | Structural verification, proton environment | Complex multiplets for C2, C3, and C4 protons. Aromatic signals for the phenyl ring. Broad singlets for amine protons (exchangeable with D₂O). |

| ¹³C NMR | Carbon backbone confirmation | Quartet for C1 due to coupling with fluorine (¹JCF). Signals for C2, C3, C4, and aromatic carbons. |

| ¹⁹F NMR | Confirmation of CF₃ group | A singlet peak is expected, as all three fluorine atoms are chemically equivalent.[8] |

| Mass Spectrometry (HRMS) | Exact mass determination | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₀H₁₄F₃N₂⁺, confirming the elemental composition. |

| Chiral HPLC | Enantiomeric purity determination | Separation of the enantiomeric pairs using a chiral stationary phase to determine the enantiomeric excess (ee%). |

| X-ray Crystallography | Absolute stereochemistry | Unambiguous determination of the absolute configuration (R/S) of a crystalline salt or derivative. |

| pKa Determination | Ionization properties | Potentiometric titration would reveal two pKa values corresponding to the two amine groups. |

| LogP/LogD Measurement | Lipophilicity and distribution | Shake-flask method or HPLC-based determination to understand membrane permeability potential. |

Prospective Applications in Drug Discovery and Beyond

The structural features of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine suggest its potential utility in several therapeutic areas.

-

Enzyme Inhibition: Vicinal diamines are key components of various protease inhibitors (e.g., in HIV therapy) and other enzyme inhibitors. The specific stereochemistry and the influence of the CF₃ group could lead to novel inhibitors with high potency and selectivity.

-

Central Nervous System (CNS) Agents: The phenylpropylamine scaffold is present in many CNS-active drugs. The compound's predicted moderate lipophilicity (XlogP of 1.5) suggests it may have the potential to cross the blood-brain barrier.[1] Its isomers could be investigated for activity at various receptors or transporters in the brain.[9]

-

Asymmetric Catalysis: Chiral vicinal diamines are highly valued as ligands in asymmetric synthesis. The unique electronic properties imparted by the CF₃ group could lead to novel catalysts with enhanced reactivity or selectivity in metal-catalyzed reactions.

-

Chemical Probes and PET Imaging: The incorporation of a fluorine atom makes this scaffold a candidate for developing ¹⁸F-labeled positron emission tomography (PET) imaging agents.[3][4] Such agents are invaluable in drug discovery for studying in vivo target engagement and pharmacokinetics.

Conclusion

While 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine remains a frontier molecule with limited published data, its structural design is rooted in established principles of medicinal chemistry. The strategic combination of a trifluoromethyl group, a vicinal diamine pharmacophore, and a phenylpropyl backbone makes it a highly attractive target for synthesis and biological evaluation. This guide provides a comprehensive, forward-looking framework for researchers to undertake the synthesis, characterization, and exploration of this promising compound. The successful development of this scaffold will depend on rigorous, stereocontrolled synthesis and a thorough investigation of the distinct biological properties of each of its four stereoisomers.

References

- PubChemLite. 1,1,1-trifluoro-4-phenylbutane-2,3-diamine.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Tactical Applications of Fluorine in Drug Design and Development. Science, 317(5846), 1881-1886. [This is a highly relevant review, though the direct link is to a ResearchGate page displaying it]. Available from: [Link]

-

Zayia, G. H., et al. (2012). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 17(7), 8537-8547. Available from: [Link]

-

Grande, F., Brizzi, A., & Garofalo, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1843. Available from: [Link]

-

Asiri, A. M., et al. (2011). (3Z)-1,1,1-Trifluoro-4-phenyl-4-[(2-{[(1Z)-4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-yl]amino}ethyl)amino]but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2571. Available from: [Link]

-

Jamieson, C., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 55(58), 8406-8409. Available from: [Link]

-

ChemConnections. 4 Combinations = 4 Stereoisomers. Available from: [Link]

-

Al-Badri, M. A., & Al-Ja'afari, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18270-18293. Available from: [Link]

-

Begouin, J., et al. (2009). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). European Journal of Organic Chemistry, 2009(19), 3182-3189. Available from: [Link]

-

Slepukhin, P. A., et al. (2018). Structure of the molecule of 4,4,4-trifluoro-1-phenylbutane-1,2,3-trione 2-(4-tolyl)hydrazone (XII) according to the X-ray diffraction data. ResearchGate. Available from: [Link]

-

MySkinRecipes. (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol. Available from: [Link]

-

Automated Topology Builder. 1,1,1-Trifluoro-4-phenyl-2-butanone. Available from: [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1039. Available from: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available from: [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77, 3629-3669. Available from: [Link]

-

Taylor & Francis. Stereoisomers – Knowledge and References. Available from: [Link]

-

Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 859, 172427. Available from: [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(7), 3629-3669. Available from: [Link]

Sources

- 1. PubChemLite - 1,1,1-trifluoro-4-phenylbutane-2,3-diamine (C10H13F3N2) [pubchemlite.lcsb.uni.lu]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemconnections.org [chemconnections.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 1,1,1-Trifluoro-4-phenyl-2-butanone | C10H9F3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of trifluoromethylated vicinal diamines

An In-Depth Technical Guide to the Thermodynamic Stability of Trifluoromethylated Vicinal Diamines

Abstract

The introduction of trifluoromethyl (CF₃) groups into pharmaceutically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical analysis of the thermodynamic stability of vicinal diamines featuring this critical functional group. We will explore the nuanced interplay of stereoelectronic effects, intramolecular hydrogen bonding, and steric hindrance that dictates the conformational preferences and overall stability of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how trifluoromethylation impacts the three-dimensional structure and energetics of this important class of compounds, thereby influencing their pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of Trifluoromethylated Vicinal Diamines in Drug Discovery

Vicinal diamines, organic compounds with two amino groups attached to adjacent carbon atoms, are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals.[1][2] Their ability to form key hydrogen bonds and coordinate with metal ions makes them valuable pharmacophores. The strategic incorporation of a trifluoromethyl group can profoundly enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The CF₃ group's strong electron-withdrawing nature and steric bulk introduce unique conformational constraints that are central to rational drug design.[5] Consequently, understanding the thermodynamic stability of trifluoromethylated vicinal diamines is paramount for predicting their behavior in biological systems and for the design of novel therapeutics with optimized efficacy and safety profiles.

Fundamental Principles Governing Conformational Stability

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its stability and function. For trifluoromethylated vicinal diamines, several key principles are at play.

The Gauche Effect: A Preference for Proximity

In simple acyclic systems, bulky substituents typically favor an anti conformation (180° dihedral angle) to minimize steric repulsion. However, for molecules with electronegative substituents, such as 1,2-difluoroethane, a gauche conformation (approximately 60° dihedral angle) is often more stable.[6] This phenomenon, known as the gauche effect, is attributed to stabilizing hyperconjugative interactions. Specifically, there is a favorable donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[6] This interaction is maximized in the gauche conformation. While not as pronounced as with fluorine, the trifluoromethyl group also influences conformational preferences through stereoelectronic effects.

Intramolecular Hydrogen Bonding: A Stabilizing Embrace

The presence of two amino groups in a vicinal arrangement allows for the formation of intramolecular hydrogen bonds (N-H···N). This interaction can significantly stabilize specific conformations, often favoring a gauche-like arrangement of the amino groups to bring the donor and acceptor into proximity.[7][8] Furthermore, the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, potentially leading to N-H···F-C interactions that further influence conformational preferences.[9] The strength and prevalence of these hydrogen bonds are highly dependent on the solvent environment, with polar solvents often disrupting intramolecular interactions in favor of intermolecular hydrogen bonding with the solvent.

The Trifluoromethyl Group: An Influential Player

The trifluoromethyl group exerts a powerful influence on molecular conformation and stability through a combination of factors:

-

Steric Hindrance: The CF₃ group is sterically demanding, which can disfavor certain conformations due to van der Waals repulsion.

-

Inductive Effects: As a strong electron-withdrawing group, the CF₃ moiety can decrease the basicity (pKa) of the vicinal amino groups.[10][11] This electronic perturbation can, in turn, affect the strength of hydrogen bonds and other non-covalent interactions.

-

Dipole Moments: The highly polar C-F bonds contribute to a significant local dipole moment, which can influence intermolecular and intramolecular electrostatic interactions.[12]

Conformational Analysis of Trifluoromethylated Vicinal Diamines

The preferred conformation of a trifluoromethylated vicinal diamine is a delicate balance of the aforementioned effects. A central aspect of this is the rotational equilibrium around the central carbon-carbon bond, which gives rise to distinct gauche and anti conformers.

Caption: Conformational equilibrium in trifluoromethylated vicinal diamines.

Generally, a gauche conformation is favored due to the stabilizing influence of the gauche effect and the potential for intramolecular hydrogen bonding between the two amino groups. However, significant steric bulk on the nitrogen atoms or the carbon backbone can shift the equilibrium towards the anti conformation to alleviate steric strain.

Experimental and Computational Methodologies for Stability Assessment

A combination of experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of trifluoromethylated vicinal diamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[13]

-

¹H and ¹⁹F NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, providing insights into the predominant conformation.[14][15]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as HOESY, can be used to determine through-space proximities between protons and fluorine atoms, helping to elucidate the three-dimensional structure.[16]

-

Variable Temperature (VT) NMR: By monitoring changes in chemical shifts or coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.

-

Sample Preparation: Prepare a solution of the trifluoromethylated vicinal diamine in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 10-20 mM.

-

Initial Spectrum Acquisition: Acquire a standard ¹H or ¹⁹F NMR spectrum at room temperature to identify the signals corresponding to the different conformers.

-

Temperature Variation: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a new spectrum. Continue until the signals for the individual conformers are well-resolved or coalescence is observed.

-

Data Analysis: Integrate the signals for each conformer at each temperature to determine their relative populations.

-

Thermodynamic Calculation: Use the van't Hoff equation to plot ln(Keq) versus 1/T, where Keq is the equilibrium constant calculated from the conformer populations. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the calculation of the enthalpy and entropy of the conformational change.

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) calculations are invaluable for probing the energetics of different conformations and for corroborating experimental findings.[17][18]

-

Geometry Optimization: The geometries of the gauche and anti conformers can be optimized to find the lowest energy structures.

-

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

-

Potential Energy Surface (PES) Scans: By systematically rotating the central C-C bond and calculating the energy at each step, a PES scan can map out the energy landscape of the conformational change, identifying energy minima and transition states.

Caption: A typical DFT workflow for conformational analysis.

Data Summary: Key Thermodynamic and Structural Parameters

| Parameter | Gauche Conformer | Anti Conformer | Influencing Factors |

| Relative Stability | Generally more stable | Generally less stable | Gauche effect, intramolecular H-bonding, steric hindrance |

| N-C-C-N Dihedral Angle | ~60° | ~180° | Electronic and steric effects |

| Intramolecular H-bonding | Often present and stabilizing | Absent | Solvent polarity, N-substituents |

| Steric Strain | Can be significant with bulky substituents | Generally minimized | Size of N-substituents and backbone |

Implications for Drug Development

The conformational preferences of trifluoromethylated vicinal diamines have profound implications for their use in drug development:

-

Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with a biological target. A stabilized, specific conformation can lead to higher binding affinity and selectivity.

-

Membrane Permeability: The ability of a drug to cross cell membranes is influenced by its polarity and ability to form hydrogen bonds. Intramolecular hydrogen bonding can mask polar groups, increasing lipophilicity and enhancing membrane permeability.[3]

-

Metabolic Stability: The CF₃ group is often introduced to block sites of metabolic oxidation, thereby increasing the drug's half-life.[3] The conformational rigidity imparted by this group can further shield susceptible parts of the molecule from enzymatic degradation.

Conclusion

The thermodynamic stability of trifluoromethylated vicinal diamines is governed by a complex interplay of the gauche effect, intramolecular hydrogen bonding, and steric interactions. A thorough understanding of these factors, gained through a combination of advanced experimental techniques like NMR spectroscopy and computational methods such as DFT, is crucial for the rational design of novel therapeutics. By carefully tuning the structure of these molecules, medicinal chemists can control their conformational preferences to optimize their pharmacological properties, ultimately leading to the development of more effective and safer drugs.

References

-

The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

- Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. (2008). Organic & Biomolecular Chemistry, 6(22), 4146.

-

The conformations of new CF3 and CF3-CHF containing amides derived from carbohydrates: NMR, crystallographic and DFT study. (2017). Semantic Scholar. Retrieved from [Link]

- Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024). ChemBioChem, 25(15).

- Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. (2015). The Journal of Organic Chemistry, 80(6), 3125-3136.

- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2011). Magnetic Resonance in Chemistry, 49(12), 765-773.

- Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 259-266.

-

The conformational preferences of fluorinated alicyclic systems. The... | Download Scientific Diagram. (n.d.). Retrieved February 12, 2026, from [Link]

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902.

-

Vicinal difluoro stereoisomers of 2,3‐difluorosuccinate diamides 15 a–c adopt different conformations. … - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Computational study of stereoelectronic effects in fluorinated alkylamines. (2005). Semantic Scholar. Retrieved from [Link]

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Molecules, 27(20), 7026.

- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). ACS Omega, 9(2), 2538-2555.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).

- New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. (2023). Polymers, 15(19), 3936.

- Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (2024). ChemBioChem, 25(15).

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul

- Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. (2020). Beilstein Journal of Organic Chemistry, 16, 2469-2476.

- Superelectrophiles and the effects of trifluoromethyl substituents. (2010). Journal of the American Chemical Society, 132(44), 15765-15771.

- Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. (2016). Chemistry – A European Journal, 22(47), 16920-16928.

-

Gauche effect - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

- Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. (2016).

- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). Beilstein Journal of Organic Chemistry, 16, 1827-1837.

-

Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol, and 2-Aminoethanol: A Global Conformational Analysis. (1997). Semantic Scholar. Retrieved from [Link]

- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). ACS Omega, 9(2), 2538-2555.

-

Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol. (1997). NTU Scholars. Retrieved from [Link]

-

Synthesis, spectral properties, crystal structure and theoretical calculations of a new geminal diamine. (n.d.). AVESİS. Retrieved from [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). International Journal of Molecular Sciences, 24(13), 10839.

- The preferred conformation of α-fluoroamides. (1997). Journal of the Chemical Society, Perkin Transactions 2, (7), 1361-1366.

-

Anti and Gauche Conformational States. (2011). YouTube. Retrieved from [Link]

-

Is Gauche conformation more stable than anti conformation? - Quora. (n.d.). Retrieved February 12, 2026, from [Link]

- The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. (2011). Beilstein Journal of Organic Chemistry, 7, 1324-1333.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2019). Polymers, 11(11), 1845.

- Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. (2015). The Journal of Physical Chemistry A, 119(30), 8349-8356.

-

Stereoselective Synthesis of Trifluoromethylated Vicinal. (n.d.). PDF Free Download - datapdf.com. Retrieved from [Link]

-

Intra- and Intermolecular Hydrogen Bonds in Ethylene Glycol, Monoethanolamine, and Ethylenediamine. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. (n.d.). Retrieved February 12, 2026, from [Link]

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). International Journal of Molecular Sciences, 24(23), 16693.

- Impact of Hydrogen Bonding on the Fluorescence of N-Amidinated Fluoroquinolones. (2019). Chemistry – An Asian Journal, 14(10), 1736-1742.

- Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. (2026). Beilstein Journal of Organic Chemistry, 22, 1-11.

- DFT calculations of 1 H- and 13 C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12(1), 17758.

-

(PDF) Conformational Analysis of 4-Trifluoromethyl-1,3-dioxane. (2009). ResearchGate. Retrieved from [Link]

-

Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). ResearchGate. Retrieved from [Link]

- DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). Journal of Chemistry, 2022.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Subtle Influencer with Profound Effects on Phenylbutane Diamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group stands out for its unique and potent electronic properties. When appended to an aromatic scaffold such as a phenyl ring, the CF₃ group exerts a profound influence on the molecule's physicochemical and, consequently, its biological properties. This guide provides an in-depth exploration of the electronic effects of the CF₃ group on phenylbutane diamine derivatives, a class of compounds with significant therapeutic potential. As a senior application scientist, my aim is to bridge theoretical understanding with practical application, offering insights into the causality behind experimental observations and providing robust methodologies for the synthesis and characterization of these fascinating molecules.

The Unique Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties primarily due to its intense electron-withdrawing nature. This characteristic stems from the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached.[1][2] This creates a strong dipole moment and significantly alters the electron distribution within the entire molecule.

Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect (-I) and the resonance effect (±M or ±R).

-

Inductive Effect (-I): The CF₃ group is one of the most potent inductively electron-withdrawing groups in organic chemistry.[3][4] The three highly electronegative fluorine atoms create a strong partial positive charge on the trifluoromethyl carbon, which in turn withdraws electron density from the phenyl ring through the sigma bond network.[1] This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack.[5]

-

Resonance Effect: Unlike groups with lone pairs or pi systems, the CF₃ group does not participate in significant resonance donation of electrons. While some hyperconjugation effects have been debated, its resonance contribution is generally considered negligible compared to its powerful inductive effect.[1]

This dominance of the inductive effect is a key differentiator for the CF₃ group compared to other substituents like the trifluoromethoxy (-OCF₃) group, where the oxygen atom's lone pairs can participate in resonance, albeit weakly.[5][6]

Quantifying the Electronic Influence: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent and its influence on the reactivity of the aromatic ring. The CF₃ group possesses large positive Hammett constants, confirming its strong electron-withdrawing character.[7][8]

| Hammett Constant | Value for CF₃ | Interpretation |

| σmeta | 0.44 | Strong electron-withdrawing effect at the meta position.[9] |

| σpara | 0.57 | Even stronger electron-withdrawing effect at the para position.[9] |

| σp+ | +0.612 | Indicates a very high demand for electrons, particularly in reactions involving the formation of a positive charge in the transition state.[7][8] |

These values are critical for predicting the reactivity of trifluoromethylated phenylbutane diamine derivatives in various chemical transformations and for understanding their interactions with biological targets.

Impact on the Physicochemical Properties of Phenylbutane Diamine Derivatives

The introduction of a CF₃ group onto the phenyl ring of a phenylbutane diamine derivative instigates a cascade of changes in its physicochemical properties, which are pivotal for its pharmacokinetic and pharmacodynamic profile.

Acidity and Basicity

The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of nearby protons and the basicity of nitrogen atoms in the diamine side chain. By pulling electron density away from the phenyl ring, the CF₃ group can:

-

Increase the acidity of any N-H protons on the diamine moiety, making them more likely to deprotonate at physiological pH.

-

Decrease the basicity of the amine groups, lowering their pKa values. This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, membrane permeability, and receptor binding.

Lipophilicity and Metabolic Stability

The CF₃ group is known to enhance the lipophilicity of a molecule.[6] This increased lipophilicity can improve a drug candidate's ability to cross cell membranes and the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation.[6] This often leads to an increased in vivo half-life of the drug.[6]

Synthesis and Characterization: A Practical Approach

The synthesis of trifluoromethylated phenylbutane diamine derivatives requires careful consideration of the starting materials and reaction conditions. A common synthetic strategy involves the coupling of a trifluoromethylated phenyl-containing building block with a suitable diamine side chain precursor.

General Synthetic Workflow

A representative synthetic approach is outlined below. It is imperative to note that specific reaction conditions may need to be optimized based on the exact substitution pattern of the desired derivative.

Caption: General workflow for the synthesis of trifluoromethylated phenylbutane diamine derivatives.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a common method for coupling a trifluoromethylated phenyl ketone with a protected diamine.

Step 1: Reaction Setup

-

To a solution of the trifluoromethylated phenyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the protected mono-Boc-diamine (1.1 eq).

-

Stir the mixture for 30 minutes.

Step 2: Reductive Amination

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected phenylbutane diamine derivative.

Step 4: Deprotection

-

Dissolve the protected derivative in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure and purify the residue to obtain the final product.

Spectroscopic Characterization

The successful synthesis and purity of trifluoromethylated phenylbutane diamine derivatives must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds.[10]

-

¹H NMR: The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the position of the CF₃ group. The protons on the butane diamine chain will also show distinct signals.

-

¹³C NMR: The carbon atom of the CF₃ group will typically appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly affected by the electron-withdrawing CF₃ group.[11]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A single peak (or a simple multiplet if coupled to nearby protons) is expected for the CF₃ group, with a chemical shift that can provide information about its electronic environment.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[14] Look for characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the amine groups.

-

C-H stretching vibrations of the aromatic and aliphatic portions.

-

Strong C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound and for separating enantiomers if the molecule is chiral.[16][17] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid.[18]

Caption: Analytical workflow for the characterization of trifluoromethylated phenylbutane diamine derivatives.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The trifluoromethyl group is far more than a simple bioisostere for a methyl group. Its profound electronic effects provide a powerful handle for medicinal chemists to fine-tune the properties of drug candidates.[19] In the context of phenylbutane diamine derivatives, the introduction of a CF₃ group can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets. A thorough understanding of its inductive and resonance effects, coupled with robust synthetic and analytical methodologies, is paramount for harnessing the full potential of this unique functional group in the development of novel therapeutics.

References

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (2026, January 3). Google.

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. Vaia.

- A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation - Benchchem. Benchchem.

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. PMC - NIH.

- Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. SciSpace.

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem. Benchchem.

- Experimental Hammett parameters of CF 3 -cyclopropane and CF 3... - ResearchGate. ResearchGate.

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Google.

- CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC. PMC.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. Benchchem.

- CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - Beilstein Journals. (2021, February 3). Beilstein Journals.

- Hammett substituent constants for ‐C6F5, ‐CF3, and... - ResearchGate. ResearchGate.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.

- Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews - ACS Publications. (2011, April 1). ACS Publications.

- Photochemical Cu(III)-mediated trifluoromethylation of (hetero)arenes and biomolecules. (2025, November 11). Google.

- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au - ACS Publications. (2024, February 15). ACS Publications.

- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins | Organic Letters - ACS Publications. (2021, May 14). ACS Publications.

- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - ChemRxiv. ChemRxiv.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Google.

- Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... - ResearchGate. ResearchGate.

- Structure, spectroscopic analyses (FT-IR and NMR), vibrational study, chemical reactivity and molecular docking study on 3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione), a promising anticancerous bis-lawsone derivative - ResearchGate. ResearchGate.

- A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging | Molecular Pharmaceutics - ACS Publications. (2025, August 27). ACS Publications.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (2023, September 4). MDPI.

- Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples - PubMed. (2009, November 15). PubMed.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - Semantic Scholar. (2022, October 20). Semantic Scholar.

- Advances in the Development of Trifluoromethoxylation Reagents - Oakwood Chemical. (2021, December 10). Oakwood Chemical.

- Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. ThaiScience.

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). MDPI.

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. (2025, August 5). ResearchGate.

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. (2023, March 28). PMC - NIH.

- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC. (2022, May 12). PMC.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC. (2025, June 11). PMC.

- Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxami de - ResearchGate. ResearchGate.

- FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD - ResearchGate. ResearchGate.

- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. KOPS.

Sources

- 1. vaia.com [vaia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. global.oup.com [global.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling & Biopharmaceutical Potential of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine

[1]

Executive Summary

1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (CAS: 47003649) is a privileged structural scaffold in medicinal chemistry, primarily utilized as a transition-state mimetic in the development of Cathepsin and Protease inhibitors .[1] Its value lies in the unique electronic modulation provided by the trifluoromethyl (

This guide details the compound's physicochemical properties, theoretical and experimental bioavailability profiles, and standardized protocols for its characterization in drug discovery workflows.[1]

Molecular Architecture & The "Fluorine Effect"[1]

The molecule comprises three distinct functional zones that dictate its interaction with biological systems.[1] Understanding these zones is critical for rational drug design.[1][2]

Structural Zones

-

The Fluorinated Head (

): Acts as an electron-withdrawing group (EWG).[1] It provides metabolic stability against oxidative deamination and modulates the acidity of the adjacent amine.[1] -

The Vicinal Diamine Core (

): A chiral backbone often used to mimic the tetrahedral intermediate of peptide bond hydrolysis.[1] It serves as a precursor for heterocycles (e.g., imidazolines) or as a bidentate ligand.[1] -

The Hydrophobic Tail (Phenyl): Provides the necessary lipophilic anchor, often occupying the

or

Modulation (The Critical Mechanism)

The most significant biopharmaceutical feature of this compound is the inductive effect (-I) of the

-

Standard Amine

: Typical primary aliphatic amines have a -

-Trifluoromethyl Amine

-

Impact: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral (uncharged) state , unlike standard amines which are >99% protonated.[1] This drastically enhances membrane permeability .[1]

Lipophilicity and Solubility Profile[1]

Lipophilicity is the primary driver of this scaffold's bioavailability.[1] The presence of fluorine creates a "polar hydrophobicity" effect.[1]

Quantitative Descriptors

| Property | Value / Range | Technical Insight |

| Formula | MW: 218.22 g/mol | |

| Predicted LogP | 1.5 ± 0.3 | Optimal for "Lead-likeness" (Rule of 3/5 compliant). |

| LogD (pH 7.4) | ~1.2 – 1.8 | Higher than non-fluorinated analogs due to |

| H-Bond Donors | 2 (Primary Amines) | Critical for active site binding (H-bond to catalytic residues).[1] |

| Polar Surface Area | ~52 Ų | Well within the <140 Ų limit for oral bioavailability.[1] |

The "Fluorine Lipophilicity" Paradox

While adding a

Bioavailability & ADME Characteristics[1]

Absorption (Permeability)[1]

-

Mechanism: Passive transcellular diffusion.[1]

-

Efficiency: High. The

depression ensures that a substantial population of the molecule is uncharged at intestinal pH (6.5–7.4), facilitating rapid absorption compared to non-fluorinated diamines.[1] -

Transport: Unlikely to be a substrate for P-gp efflux pumps in its native form, though derivatives (amides) must be screened.[1]

Metabolism (Metabolic Stability)[1]

-

-Carbon Protection: The

-

Metabolic Soft Spots: The phenyl ring is the primary site for Phase I metabolism (para-hydroxylation).[1] In drug design, this is often blocked by adding a halogen (e.g., F or Cl) to the phenyl ring (Para-position).[1]

Toxicity Considerations

Visualizations (Graphviz)[1]

Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional roles of each molecular region.[1]

Caption: Functional decomposition of the scaffold showing the electronic influence of the CF3 group on the diamine core.[1]

Experimental Workflow: Physicochemical Profiling

Standardized workflow for validating the compound's properties.[1]

Caption: Step-by-step experimental workflow for profiling the physicochemical and ADME properties of the scaffold.

Experimental Protocols

Protocol 1: Potentiometric Determination

Rationale: Accurate

-

Preparation: Dissolve 5 mg of the diamine in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 M HCl to fully protonate the amines (pH ~2), then back-titrate with 0.1 M KOH to pH ~11 under

atmosphere to exclude -

Analysis: Use the Bjerrum plot method to identify the two ionization constants (

and

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: High-throughput assessment of passive diffusion.[1]

-

Donor Plate: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to the donor wells.

-

Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% lecithin in dodecane (artificial lipid membrane).

-

Acceptor Plate: Fill acceptor wells with 300 µL of PBS (pH 7.4).

-

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Quantification: Separate plates and measure concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

) using the standard equation:

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

-

Pestel, A., et al. (2006). Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] [1]

-

PubChem. Compound Summary for CID 47003649: 1,1,1-trifluoro-4-phenylbutane-2,3-diamine.[1] National Library of Medicine.[1]

-

Reid, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.[1] Journal of Medicinal Chemistry.[1] [1]

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine Precursors

This guide provides a comprehensive overview of scientifically robust pathways for the synthesis of precursors to 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine, a vicinal diamine scaffold of significant interest in medicinal chemistry and drug development. The strategic introduction of a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Trifluoromethylated Vicinal Diamines

Vicinal diamines are a ubiquitous structural motif in a vast array of biologically active compounds and are recognized as critical pharmacophores. The incorporation of a trifluoromethyl (CF3) group into these structures can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to trifluoromethylated vicinal diamines, such as 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine, is a paramount objective in modern synthetic chemistry. This guide will explore key synthetic strategies, focusing on the preparation of crucial precursors.

Strategic Synthesis Pathways

The synthesis of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine precursors can be approached through several strategic pathways, primarily revolving around the construction of the carbon backbone and the stereoselective introduction of the two amino functionalities. A logical and efficient approach commences with the synthesis of a key trifluoromethyl ketone intermediate.

Pathway 1: Synthesis of the Core Intermediate: 1,1,1-Trifluoro-4-phenylbutan-2-one

The foundational precursor for many synthetic routes is the trifluoromethyl ketone, 1,1,1-Trifluoro-4-phenylbutan-2-one. Its synthesis can be achieved through various established methods.

A highly effective method involves the trifluoromethylation of a suitable carboxylic acid derivative. For instance, the reaction of a phenylbutanoic acid derivative with a trifluoromethylating agent provides a direct route to the target ketone.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-phenylbutan-2-one

-

Preparation of the Starting Material: Begin with a suitable derivative of 4-phenylbutanoic acid, such as the corresponding acid chloride or ester.

-

Trifluoromethylation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the 4-phenylbutanoic acid derivative in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a trifluoromethylating reagent, such as trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride (CsF).[1]

-

Allow the reaction to stir at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1,1,1-Trifluoro-4-phenylbutan-2-one.[2][3]

Pathway 2: Stereoselective Reduction and Amination Strategies

With the key ketone intermediate in hand, the subsequent steps focus on the stereocontrolled introduction of the two amine functionalities. A common and effective strategy involves the initial reduction of the ketone to the corresponding alcohol, followed by amination reactions.

2.1. Reduction to 1,1,1-Trifluoro-4-phenylbutan-2-ol

The reduction of 1,1,1-Trifluoro-4-phenylbutan-2-one to the corresponding alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is already present or if a chiral reducing agent is employed.

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Conditions | Stereoselectivity | Notes |

| Sodium borohydride (NaBH4) | Methanol or ethanol, 0 °C to room temperature | Generally low | A mild and inexpensive reagent suitable for general reductions. |

| Lithium aluminum hydride (LiAlH4) | Anhydrous THF or diethyl ether, 0 °C to reflux | Generally low | A powerful reducing agent; requires careful handling due to its reactivity with protic solvents.[4] |

| Chiral borane reagents | Anhydrous THF, low temperatures | High | Examples include (R)- or (S)-CBS reagents, enabling enantioselective reduction. |

2.2. Conversion of the Trifluoromethyl Alcohol to a Vicinal Diamine Precursor

The resulting 1,1,1-Trifluoro-4-phenylbutan-2-ol is a versatile intermediate for the introduction of the amino groups. One plausible route involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine or azide, and subsequent elaboration to the diamine. A more direct approach is the diastereoselective amination of the alcohol.

Workflow for the Conversion of Alcohol to Diamine Precursor

Sources

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. 1,1,1-Trifluoro-4-phenyl-2-butanone | C10H9F3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 1,1,1-Trifluoro-4-phenyl-2-butanone | C10H9F3O | CID 135767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Transfer Hydrogenation Using 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine

Executive Summary

This technical guide details the protocol for utilizing 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (CAS: 1240529-39-8) as a chiral ligand in Asymmetric Transfer Hydrogenation (ATH).

While

Key Advantages

-

Electronic Activation: The

group increases the acidity of the adjacent -

Steric Differentiation: The non-

symmetric nature provides a unique chiral pocket, distinguishing it from standard DPEN-Ru systems. -

Operational Simplicity: Compatible with robust Ru(II) precursors (e.g.,

) for in-situ catalyst generation.

Mechanistic Principles

The protocol relies on the Metal-Ligand Bifunctional Catalysis mechanism. Unlike classical hydrogenation where the substrate binds to the metal, this system operates via an outer-sphere mechanism.

-

Catalyst Formation: The diamine coordinates to the Ruthenium center.

-

Hydride Formation: The Ru-Cl bond is converted to Ru-H (hydride) via the hydrogen donor (Formic acid/TEA or IPA/Base).

-

Enantio-discrimination: The ketone substrate approaches the catalyst. The oxygen of the ketone interacts with the protic amine (

) of the ligand via hydrogen bonding, while the carbonyl carbon accepts the hydride from the Ruthenium. -

Product Release: The alcohol product is released, and the catalyst is regenerated.

Signaling Pathway: Catalytic Cycle

Figure 1: The Metal-Ligand Bifunctional Mechanism highlighting the critical role of the amine proton.

Experimental Protocol

Materials and Reagents[1][2][3][4][5]

| Component | Specification | Role |

| Ligand | 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (>97% ee) | Chiral Source |

| Metal Precursor | Ruthenium Source | |

| H-Donor | Formic Acid / Triethylamine (5:2 azeotrope) | Hydrogen Source |

| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Reaction Medium |

| Substrate | Prochiral Ketone (e.g., Acetophenone) | Reactant |

Catalyst Preparation (In Situ)

Note: While isolated catalysts are stable, in situ generation allows for rapid screening of ligand-to-metal ratios.

-

Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen for 3 cycles.

-

Weighing: Add

(3.1 mg, 0.005 mmol) and 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (2.4 mg, 0.011 mmol, 1.1 equiv relative to Ru monomer). -

Solvation: Add anhydrous 2-propanol or DCM (1.0 mL).

-

Complexation: Heat the mixture at 80°C (for IPA) or 40°C (for DCM) for 20 minutes. The solution should turn from deep red to orange-yellow, indicating the formation of the diamine-Ru complex.

Asymmetric Transfer Hydrogenation (ATH) Procedure[6]

This protocol uses the HCOOH/TEA system, which is generally preferred for kinetic resolution and high enantioselectivity with fluorinated ligands.

-

Substrate Addition: To the catalyst solution prepared above (at room temperature), add the ketone substrate (1.0 mmol).

-

Hydrogen Donor: Slowly inject the Formic Acid/Triethylamine azeotrope (5:2 molar ratio, 0.5 mL) via syringe.

-

Reaction: Stir the mixture at 25–30°C. Monitor by TLC or GC.

-

Typical Reaction Time: 2 to 14 hours depending on substrate sterics.

-

-

Quench: Once conversion >98%, quench by adding water (3 mL) and dilute with Ethyl Acetate (5 mL).

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with Ethyl Acetate.

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation

Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Example Calculation:

Workflow Visualization

Figure 2: Step-by-step experimental workflow for ATH using the fluorinated diamine ligand.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or wet solvents. | Ensure solvents are anhydrous. Degas liquids thoroughly to remove |

| Low ee (<50%) | Racemization of product or background reaction. | Lower reaction temperature to 0°C. Ensure the ligand:metal ratio is strictly >1:1. |

| Slow Reaction Rate | Electronic deactivation by | The |

| Ligand Insolubility | Ligand is highly lipophilic. | Use DCM/IPA mixtures (1:1) during the complexation step before adding the H-donor. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

- Foundational text on the mechanism of Ru-diamine catalyzed

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

- Detailed review of the metal-ligand bifunctional mechanism.

-

Wang, C., Wu, X., & Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry – An Asian Journal. Link

- Discusses the impact of ligand modifications, including fluorination, on c

-

PubChem. (n.d.). 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (Compound Summary). National Library of Medicine. Link

- Verification of the specific ligand structure and identifiers.

Sources

Application Notes and Protocols for 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine as a Chiral Ligand

Introduction: The Strategic Integration of Fluorine in Advanced Chiral Ligand Design

The pursuit of highly efficient and selective catalysts is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Chiral vicinal diamines have emerged as a privileged class of ligands, capable of inducing high levels of enantioselectivity in a wide array of metal-catalyzed reactions.[1] Their success is largely attributed to their ability to form stable, well-defined chiral environments around a metal center.

This application note introduces 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine , a novel chiral ligand designed to leverage the unique properties of fluorine to enhance catalytic performance. The strategic placement of a trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the electronic properties of the resulting metal complex, thereby influencing its reactivity and selectivity.[2] The presence of fluorine can also confer unique steric and conformational constraints, as well as improved metabolic stability in biological applications.[3]

While this specific diamine is not yet widely documented in peer-reviewed literature, its structural motifs are inspired by highly successful ligand architectures. This guide will provide a comprehensive overview of its potential applications, focusing on the well-established field of ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, a benchmark reaction for evaluating new chiral ligands.[4] The protocols and insights presented herein are grounded in established methodologies for structurally related chiral diamines and serve as a robust starting point for researchers exploring the catalytic potential of this promising ligand.

The Rationale Behind the Ligand's Architecture: A Symphony of Steric and Electronic Effects

The efficacy of a chiral ligand is intricately linked to its three-dimensional structure and electronic nature. In the case of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine, the interplay between the trifluoromethyl and phenyl groups is expected to create a highly effective chiral pocket for asymmetric transformations.

Key Architectural Features and Their Anticipated Impact:

-

Trifluoromethyl Group (CF₃): As one of the most powerful electron-withdrawing groups, the CF₃ moiety is expected to decrease the electron density on the coordinating nitrogen atoms. This electronic perturbation can enhance the Lewis acidity of the metal center, potentially leading to increased catalytic activity. Furthermore, the CF₃ group can engage in non-covalent interactions, such as dipole-dipole and lone pair-π interactions, which can play a crucial role in stabilizing the transition state and influencing the stereochemical outcome.

-

Phenyl Group: The bulky phenyl group provides significant steric hindrance, which is essential for creating a well-defined chiral environment and effectively discriminating between the two enantiotopic faces of a prochiral substrate.

-

Vicinal Diamine Backbone: The 1,2-diamine scaffold is a proven platform for constructing effective chiral ligands. Upon coordination to a metal, it forms a stable five-membered chelate ring, which imparts conformational rigidity to the catalytic complex, a key factor in achieving high enantioselectivity.

The combination of these features in 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine presents a compelling case for its application in asymmetric catalysis, promising a unique balance of reactivity and selectivity.

Application Highlight: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand and utilizes a readily available hydrogen donor, such as a mixture of formic acid and triethylamine.[4]

The selection of ATH as a primary application for 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine is based on the proven success of similar chiral diamine ligands in this transformation. The electronic modulation by the CF₃ group is anticipated to enhance the catalytic efficiency of the ruthenium center, while the chiral scaffold dictates the enantioselectivity of the hydrogen transfer process.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the in-situ preparation of the ruthenium catalyst and its application in the asymmetric transfer hydrogenation of a model substrate, acetophenone.

Protocol 1: In-Situ Preparation of the [RuCl₂(arene)(1,1,1-Trifluoro-4-phenylbutane-2,3-diamine)] Catalyst

This protocol describes the formation of the active catalyst from a readily available ruthenium precursor and the chiral diamine ligand.

Materials:

-

[RuCl₂(p-cymene)]₂ (or another suitable arene-ruthenium dimer)

-

(1R,2R)- or (1S,2S)-1,1,1-Trifluoro-4-phenylbutane-2,3-diamine

-

Anhydrous, degassed solvent (e.g., isopropanol or dichloromethane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent).

-

Add (1R,2R)- or (1S,2S)-1,1,1-Trifluoro-4-phenylbutane-2,3-diamine (2.2 equivalents).

-

Add anhydrous, degassed solvent (sufficient to achieve a catalyst concentration of approximately 0.05-0.1 M).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the monomeric catalyst is typically accompanied by a color change.

-

This solution of the pre-catalyst can be used directly in the subsequent transfer hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the in-situ prepared catalyst for the reduction of acetophenone to 1-phenylethanol.

Materials:

-

Solution of the [RuCl₂(p-cymene)(diamine)] catalyst from Protocol 1

-

Acetophenone (1 equivalent, relative to the catalyst)

-

Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

-

Anhydrous, degassed solvent (e.g., isopropanol)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-